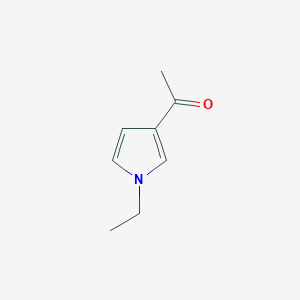

1-(1-Ethyl-1H-pyrrol-3-yl)ethanone

Description

Overview of Pyrrole (B145914) Chemistry in Contemporary Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com Its discovery dates back to 1834 in coal tar, and its structure was later elucidated in 1858. numberanalytics.com The pyrrole ring is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12. nih.govscilit.com This prevalence in nature has made pyrrole and its derivatives highly attractive targets for synthetic chemists.

In modern organic synthesis, the pyrrole scaffold is a valuable building block for the creation of complex molecules with diverse applications. researchgate.net Pyrrole derivatives are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and semiconductors. numberanalytics.comnih.gov The continued interest in this heterocycle has driven the development of numerous synthetic methodologies, ranging from classical named reactions like the Paal-Knorr synthesis to modern metal-catalyzed approaches. nih.govyoutube.com

Structural Features and Reactivity Context of Pyrrole-Ethanone Derivatives

When an acetyl group is attached to the pyrrole ring, it acts as a deactivating group, withdrawing electron density from the aromatic system. This deactivation modulates the reactivity of the pyrrole ring towards further electrophilic attack. The ethanone (B97240) moiety itself can also participate in various chemical transformations, providing a handle for further functionalization and the construction of more complex molecular frameworks.

Research Objectives and Scope for 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone in Academic Chemistry

While the broader class of pyrrole-ethanone derivatives has been explored, specific research on this compound is not extensively documented in publicly available literature. This particular compound, featuring an ethyl group on the nitrogen atom and an acetyl group at the 3-position, presents a unique combination of substituents that could impart interesting properties.

The primary research objectives for a compound like this compound would likely revolve around a few key areas. Firstly, the development of efficient and selective synthetic routes to this specific isomer would be a fundamental goal. Secondly, a thorough characterization of its physicochemical and spectroscopic properties would be necessary to build a foundational understanding of the molecule. Finally, exploring its reactivity in various chemical transformations could uncover novel synthetic applications and potentially lead to the discovery of new compounds with interesting biological or material properties. The relative scarcity of data on this specific compound highlights an opportunity for further academic investigation into the rich and diverse chemistry of functionalized pyrroles.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

128942-90-5 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(1-ethylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C8H11NO/c1-3-9-5-4-8(6-9)7(2)10/h4-6H,3H2,1-2H3 |

InChI Key |

NDOWBYCXJGDKTG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1)C(=O)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 1 Ethyl 1h Pyrrol 3 Yl Ethanone

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. However, the nature and position of substituents can significantly modulate this reactivity and direct the regiochemical outcome of such reactions.

Influence of N-Ethyl and C3-Ethanone Substituents on Ring Activation

The N-ethyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This donation of electron density to the pyrrole ring would typically enhance its nucleophilicity and thus its reactivity towards electrophiles.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. However, in 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone, the directing effects of the substituents play a crucial role.

The electron-withdrawing C3-acetyl group deactivates the adjacent C2 and C4 positions most strongly. The N-ethyl group, while activating, does not exert strong regiochemical control. Consequently, electrophilic attack is most likely to occur at the C5 position, which is least deactivated by the acetyl group. Should substitution occur at the C2 position, it is possible for rearrangement to the thermodynamically more stable C3-substituted product to occur under certain conditions, particularly with acylating agents.

Common electrophilic aromatic substitution reactions and the expected major products for this compound are summarized below:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-(1-Ethyl-5-nitro-1H-pyrrol-3-yl)ethanone |

| Halogenation | NBS, NCS, Br₂, Cl₂ | 1-(1-Ethyl-5-halo-1H-pyrrol-3-yl)ethanone |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(1-Ethyl-5-acyl-1H-pyrrol-3-yl)ethanone masterorganicchemistry.comsemanticscholar.orgyoutube.compsu.edu |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 1-Ethyl-3-acetyl-1H-pyrrole-5-carbaldehyde nrochemistry.comwikipedia.org |

Chemical Transformations Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This can lead to a range of addition and condensation products.

Nucleophilic Addition: Strong nucleophiles, such as those derived from Grignard reagents (RMgX) or organolithium compounds (RLi), will add to the carbonyl group to form tertiary alcohols after acidic workup. nih.govorganic-chemistry.orgaroonchande.comwikipedia.org

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the carbonyl group into an alkene. nih.govorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comwvu.edumasterorganicchemistry.comthermofisher.com This allows for the introduction of a carbon-carbon double bond at the C3 side chain.

Knoevenagel Condensation: In the presence of a weak base, the ethanone can undergo condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate). organic-chemistry.orgorganic-chemistry.orgsciforum.netmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction typically results in the formation of an α,β-unsaturated product.

| Reaction Type | Typical Reagents | General Product Structure |

| Grignard Reaction | RMgX, then H₃O⁺ | A tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR | An alkene |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | An α,β-unsaturated dinitrile |

Rearrangement Reactions Facilitated by the Ethanone Moiety

While less common, rearrangement reactions involving the ethanone group are possible under specific conditions. For instance, the Baeyer-Villiger oxidation represents a rearrangement where an oxygen atom is inserted between the carbonyl carbon and the adjacent pyrrole ring or methyl group. wiley-vch.deorganic-chemistry.orgwikipedia.orgsigmaaldrich.comchem-station.comrsc.orgmasterorganicchemistry.comyoutube.com The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl. Generally, the more substituted group has a higher migratory aptitude. In the case of this compound, the pyrrolyl group would be expected to migrate in preference to the methyl group, leading to the formation of an ester.

Oxidation and Reduction Chemistry of this compound

The ethanone group can be readily oxidized or reduced to yield a variety of other functional groups.

Oxidation:

Baeyer-Villiger Oxidation: As mentioned, this reaction would likely yield 1-(1-ethyl-1H-pyrrol-3-yl) acetate (B1210297). wiley-vch.deorganic-chemistry.orgwikipedia.orgsigmaaldrich.comchem-station.comrsc.orgmasterorganicchemistry.comyoutube.com

Reduction:

The carbonyl group can be reduced to either a secondary alcohol or a methylene group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol, 1-(1-(1-Ethyl-1H-pyrrol-3-yl)ethanol), without affecting the pyrrole ring. masterorganicchemistry.comlibretexts.orgrsc.orgmasterorganicchemistry.comresearchgate.netresearchgate.netijpcbs.com

Reduction to a Methylene Group (Deoxygenation):

Wolff-Kishner Reduction: This reaction, carried out under strongly basic conditions with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521), will convert the carbonyl group directly to a methylene group, yielding 1-ethyl-3-ethyl-1H-pyrrole. masterorganicchemistry.comaroonchande.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgmdma.chcdnsciencepub.comyoutube.comyoutube.comcdnsciencepub.com This method is suitable for substrates that are sensitive to acid. mdma.ch

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to achieve the same deoxygenation. wvu.eduresearchgate.netyoutube.comiitk.ac.in However, the strongly acidic conditions may not be compatible with the pyrrole ring, which can be prone to polymerization or degradation in strong acid.

| Reaction | Reagent(s) | Product |

| Oxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | 1-(1-Ethyl-1H-pyrrol-3-yl) acetate |

| Reduction to Alcohol | NaBH₄ | 1-(1-(1-Ethyl-1H-pyrrol-3-yl)ethanol) |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 1-Ethyl-3-ethyl-1H-pyrrole |

| Clemmensen Reduction | Zn(Hg), HCl | 1-Ethyl-3-ethyl-1H-pyrrole |

Studies on Cyclization and Annulation Reactions

The acetyl moiety of this compound, being a versatile functional group, can participate in a range of condensation and cyclization reactions. These reactions typically involve the reaction of the acetyl group's α-methyl and carbonyl carbon with a variety of reagents to form new rings fused to the pyrrole core. This section delves into specific examples of such reactions, drawing upon studies of analogous 3-acetylpyrrole (B85711) derivatives to infer the reactivity of the title compound.

One of the prominent applications of 3-acetylpyrroles is in the synthesis of pyrrolopyridines, which are structural motifs found in numerous biologically active compounds. The formation of the pyridine (B92270) ring fused to the pyrrole can be achieved through various annulation strategies. For instance, the reaction of a 3-acetylpyrrole derivative with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates an enaminone intermediate. This intermediate can then be cyclized in the presence of an appropriate nitrogen source, such as ammonium (B1175870) acetate, to yield a pyrido[3,2-c]pyridine derivative.

Another important class of reactions is the condensation with binucleophiles, which can lead to the formation of different five- or six-membered heterocyclic rings fused to the pyrrole. For example, the reaction with hydrazine derivatives can lead to the formation of pyrazole (B372694) rings, while reaction with reagents like malononitrile under specific conditions can pave the way for fused pyridines.

The Gewald reaction offers a pathway to synthesize aminothiophenes. While typically involving a ketone and an α-cyanoester, the acetyl group of a 3-acetylpyrrole can act as the ketone component. This reaction proceeds by condensation with an activated nitrile in the presence of elemental sulfur and a base, leading to a thiophene (B33073) ring fused to the pyrrole. wikipedia.orgmdpi.commdpi.comnih.govresearchgate.net

Furthermore, the reaction with 3-amino-1,2,4-triazole presents a route to triazolopyridopyrroles, a class of compounds with potential pharmacological interest. nih.govmdpi.commdpi.comnih.govresearchgate.net This reaction likely proceeds through initial condensation of the amino group of the triazole with the acetyl group of the pyrrole, followed by an intramolecular cyclization.

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous 3-acetylpyrroles provides a strong foundation for predicting its behavior in these cyclization and annulation reactions. The following table summarizes representative examples of such reactions for analogous compounds.

Table 1: Examples of Cyclization and Annulation Reactions of 3-Acetylpyrrole Analogs

| Starting Material Analogue | Reagent(s) | Product Type | Yield (%) | Reference |

| 3-Acetyl-2-aminothiophene | Acetic anhydride (B1165640) | Acetamide | - | mdpi.com |

| Ketone (general) | α-Cyanoester, Sulfur, Base | 2-Aminothiophene | - | wikipedia.org |

| 3-Amino-1,2,4-triazole | Diethyl phosphite, Triethyl orthoformate | Aminomethylenebisphosphonate | - | nih.gov |

Note: The yields are reported as found in the cited literature; a hyphen (-) indicates that the yield was not specified in the abstract.

The synthesis of fused heterocyclic systems from readily available starting materials like this compound is a dynamic area of research. The exploration of its reactivity in various cyclization and annulation reactions continues to be a valuable endeavor for the discovery of new chemical entities with diverse properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone would be expected to show distinct signals for each unique proton environment. The analysis would focus on:

Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons. The aromatic protons on the pyrrole (B145914) ring would appear in the downfield region (typically 6-8 ppm). The protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the acetyl group (a singlet for the -CH₃) would appear in the upfield region.

Integration: The area under each signal would be proportional to the number of protons it represents (e.g., 1H, 2H, 3H).

Spin-Spin Coupling (J): The splitting pattern of signals (e.g., singlet, doublet, triplet, quartet) reveals information about adjacent non-equivalent protons. For instance, the ethyl group's methylene (B1212753) protons would be split into a quartet by the adjacent methyl protons, which in turn would be split into a triplet.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | Pattern | #H | Pyrrole H-2 |

| Value | Pattern | #H | Pyrrole H-5 |

| Value | Pattern | #H | Pyrrole H-4 |

| Value | Quartet (q) | 2H | N-CH₂CH₃ |

| Value | Singlet (s) | 3H | COCH₃ |

| Value | Triplet (t) | 3H | N-CH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key features to be analyzed would include:

Chemical Shift (δ): The carbonyl carbon of the acetyl group would be the most downfield signal (typically >190 ppm). The sp²-hybridized carbons of the pyrrole ring would appear between 110-140 ppm. The sp³-hybridized carbons of the ethyl group and the acetyl methyl group would be found in the upfield region.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Value (>190) | C=O |

| Value (110-140) | Pyrrole C-3 |

| Value (110-140) | Pyrrole C-2 |

| Value (110-140) | Pyrrole C-5 |

| Value (110-140) | Pyrrole C-4 |

| Value | N-CH₂CH₃ |

| Value | COCH₃ |

| Value | N-CH₂CH₃ |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the ethyl group and the connectivity of the pyrrole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the C-3 carbon of the pyrrole ring, confirming the placement of the acetyl and ethyl groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula (C₈H₁₁NO). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the ethyl group or the acetyl group.

Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 138.0913 | Value |

| [M+Na]⁺ | 160.0733 | Value |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key absorptions would be:

A strong, sharp peak around 1650-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl (ethyl and acetyl) groups.

Peaks corresponding to C=C and C-N stretching and C-H bending vibrations of the pyrrole ring.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value (~1660) | Strong | C=O Stretch (Ketone) |

| Value (2850-3000) | Medium | sp³ C-H Stretch |

| Value | Medium | Aromatic C=C Stretch |

| Value | Medium | C-N Stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. This definitive structural data would confirm the substitution pattern on the pyrrole ring and the conformation of the ethyl and acetyl substituents.

Computational Chemistry and Theoretical Investigations of 1 1 Ethyl 1h Pyrrol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules like 1-(1-ethyl-1H-pyrrol-3-yl)ethanone. DFT methods are employed to determine the optimized molecular geometry, bond lengths, bond angles, and other electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed functional is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing reliable results for a wide range of organic molecules.

For the basis set, options such as the correlation-consistent basis sets developed by Dunning, like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are frequently used. niscpr.res.in This basis set provides a good description of the electron distribution by including polarization functions that allow for more flexibility in describing chemical bonds. The combination of B3LYP with a basis set like cc-pVDZ or 6-311++G(d,p) has been shown to be effective for optimizing the geometry and predicting the properties of various organic compounds. nanobioletters.comresearchgate.net

Table 1: Representative Calculated Bond Lengths and Bond Angles for a Pyrrole (B145914) Derivative using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (in ring) | 1.39 - 1.42 | C-C-C (in ring) | 107 - 109 |

| C-N (in ring) | 1.37 - 1.38 | C-N-C (in ring) | 108 - 110 |

| C=O | ~1.23 | C-C=O | ~120 |

| C-C (ethyl) | ~1.53 | C-N-C (ethyl) | ~125 |

| C-H (ethyl) | ~1.10 | H-C-H (ethyl) | ~109 |

Note: This table presents typical bond lengths and angles for a pyrrole derivative calculated using DFT methods. The actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. chemrxiv.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be centered on the acetyl group, which is an electron-withdrawing moiety. This distribution suggests that the pyrrole ring would be the initial site for electrophilic attack, while the carbonyl carbon would be susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole (example) | -5.8 | 1.2 | 7.0 |

| Acetone (B3395972) (example) | -7.1 | 2.3 | 9.4 |

| This compound (estimated) | -6.2 | -0.5 | 5.7 |

Note: The values for pyrrole and acetone are for illustrative purposes. The values for this compound are estimated and would need to be confirmed by specific DFT calculations.

Quantum Chemical Descriptors for Reactivity and Selectivity (e.g., Fukui Functions, Molecular Electrostatic Potential Maps)

To further refine the prediction of reactivity, quantum chemical descriptors can be calculated. Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density upon the addition or removal of an electron.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the hydrogen atoms of the pyrrole ring and the ethyl group.

Theoretical Studies on Tautomerism and Conformational Analysis

This compound can exist in different conformations due to the rotation around the single bond connecting the acetyl group to the pyrrole ring. Computational methods can be used to perform a conformational analysis to identify the most stable conformer. This involves calculating the energy of the molecule as a function of the dihedral angle between the pyrrole ring and the acetyl group.

Furthermore, while less likely for this specific compound, theoretical studies can investigate the possibility of tautomerism. For instance, related pyrrole systems can exhibit keto-enol tautomerism. researchgate.netmdpi.com DFT calculations can be used to determine the relative energies of the tautomers and the energy barrier for their interconversion, providing insights into their potential existence and stability. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Prediction and Validation of Spectroscopic Data through Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can be a valuable tool for predicting and validating spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can be employed to calculate the NMR chemical shifts (¹H and ¹³C) of this compound. nanobioletters.comijcce.ac.ir These calculated shifts can then be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. niscpr.res.in These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. niscpr.res.in

Derivatization Strategies and Structure Reactivity Relationship Sar in Chemical Design

Synthesis of Novel Derivatives of 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone

The synthesis of new derivatives from this compound leverages established organic chemistry reactions to introduce a variety of functional groups and structural motifs. These modifications are crucial for tuning the molecule's electronic, steric, and physicochemical properties.

The pyrrole (B145914) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The existing N-ethyl and 3-acetyl groups influence the regioselectivity of these reactions. The N-ethyl group is a weak activating group, while the 3-acetyl group is a deactivating group that directs incoming electrophiles primarily to the C-5 and C-4 positions, and to a lesser extent, the C-2 position.

Common derivatization reactions on the pyrrole ring include:

Nitration: Introducing a nitro group, often a precursor for an amino group, can be achieved using reagents like nitric acid in acetic anhydride (B1165640). mdpi.com The position of nitration is directed by the existing substituents.

Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring, which can serve as handles for further cross-coupling reactions.

Acylation: Friedel-Crafts acylation can introduce additional acyl groups, although the deactivating effect of the existing acetyl group may require harsh reaction conditions. semanticscholar.org

Modification of the N-1 position involves replacing the ethyl group. This is typically achieved by starting with a different N-substituted pyrrole precursor. Varying the N-1 substituent is a common strategy in medicinal chemistry to explore structure-activity relationships, as this position can influence binding to biological targets and alter pharmacokinetic properties. nih.govnih.govresearchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound This table is interactive. You can sort and filter the data.

| Reaction | Reagent | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(1-Ethyl-5-nitro-1H-pyrrol-3-yl)ethanone |

| Bromination | NBS | 1-(5-Bromo-1-ethyl-1H-pyrrol-3-yl)ethanone |

The ethanone (B97240) (acetyl) group is a rich hub for chemical transformations, allowing for significant structural diversification.

Key modifications include:

Condensation Reactions: The methyl group of the acetyl moiety can undergo aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcones). These extended conjugated systems are common pharmacophores.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), providing a new hydrogen bond donor and a chiral center.

Conversion to other functional groups: The ketone can be converted into an oxime (reaction with hydroxylamine) or a hydrazone (reaction with hydrazine (B178648) derivatives). N-acylhydrazones, in particular, are recognized as privileged structures in medicinal chemistry. mdpi.com

Alpha-Halogenation: The α-carbon can be halogenated under acidic conditions, creating a reactive site for nucleophilic substitution.

Rational Design and Chemical Library Synthesis

Rational design involves creating molecules with a specific, preconceived purpose, often based on a known biological target. nih.gov For this compound, this could involve designing derivatives that fit into the active site of a specific enzyme.

Chemical library synthesis is the production of a large number of diverse compounds in a systematic way. Starting from the core scaffold of this compound, a library can be generated by combining different derivatization strategies. For instance, a library could be built by reacting a set of aldehydes with the ethanone side chain while also varying the substituents on the pyrrole ring.

A modern approach to library design involves using computational and analytical techniques, such as mass spectrometry and molecular networking, to create smaller, more focused libraries that maximize structural diversity while minimizing redundancy. nih.gov This "rational library" approach increases the efficiency of high-throughput screening campaigns by prioritizing novel chemical scaffolds. nih.gov

Table 2: Example of a Small Combinatorial Library from this compound This table is interactive. You can sort and filter the data.

| Core Modification (Ring) | Side Chain Reagent (Aldehyde) | Resulting Derivative Class |

|---|---|---|

| None | Benzaldehyde | Pyrrolyl Chalcone |

| Nitration (at C-5) | Benzaldehyde | Nitro-pyrrolyl Chalcone |

| None | 4-Chlorobenzaldehyde | Chloro-substituted Pyrrolyl Chalcone |

| Nitration (at C-5) | 4-Chlorobenzaldehyde | Nitro and Chloro-substituted Chalcone |

Elucidation of Structure-Reactivity and Structure-Property Correlations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They aim to establish a correlation between a molecule's chemical structure and its biological activity or physical properties. nih.govnih.gov For derivatives of this compound, SAR studies would systematically evaluate how each structural modification affects a desired outcome, such as inhibitory potency against an enzyme or a specific photophysical property.

For example, in the development of enzyme inhibitors, an SAR study might reveal that:

Small, lipophilic groups at the N-1 position enhance cell permeability. nih.gov

A hydrogen bond donor at the C-5 position of the pyrrole ring is critical for binding to a target protein.

The length and flexibility of the side chain derived from the ethanone group directly impact binding affinity. researchgate.net

These correlations are typically established by synthesizing a library of compounds and testing them in relevant assays. The resulting data provides crucial insights for designing next-generation compounds with improved properties.

Table 3: Hypothetical SAR Findings for Pyrrole Derivatives This table is interactive. You can sort and filter the data.

| Compound Modification Site | Substituent Type | Observed Effect on Activity (Example) | Reference Principle |

|---|---|---|---|

| Pyrrole N-1 | Phenyl ring | Decreased inhibitory activity | nih.gov |

| Pyrrole C-5 | Methylene (B1212753) linker to another ring | Potent inhibition (subnanomolar) | nih.gov |

| Pyrrole Ring | Introduction of Nitro group | Can be precursor to key amino group | mdpi.com |

Computational Approaches to Derivative Design and Molecular Interactions

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new derivatives before they are synthesized in the lab.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or nucleic acid. mdpi.com By docking a virtual library of derivatives into the active site of a target, researchers can prioritize compounds that are most likely to be active, saving significant time and resources in the synthesis and screening phases. Docking studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that contribute to binding affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Table 4: Application of Computational Methods in Derivative Design This table is interactive. You can sort and filter the data.

| Computational Method | Predicted Property / Application | Relevance to Design |

|---|---|---|

| Density Functional Theory (DFT) | Enthalpy of formation, bond dissociation energy, electronic stability | Guides synthesis of stable, high-energy, or electronically active compounds. researchgate.net |

| Molecular Docking | Binding affinity, binding mode, protein-ligand interactions | Prioritizes compounds for synthesis, explains SAR at a molecular level. mdpi.com |

By integrating these computational approaches with rational design and synthetic chemistry, the development of novel derivatives based on the this compound scaffold can be significantly accelerated and refined.

Applications of 1 1 Ethyl 1h Pyrrol 3 Yl Ethanone As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The reactivity of the acetyl group and the pyrrole (B145914) ring in 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The carbonyl moiety can undergo a wide range of classical ketone reactions, while the pyrrole nucleus is susceptible to electrophilic substitution, allowing for the annulation of additional rings.

The acetyl group can be readily transformed into other functional groups, which can then participate in cyclization reactions. For instance, condensation of the acetyl group with hydrazines or substituted hydrazines can lead to the formation of pyrazole-containing systems. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. These transformations are foundational in the synthesis of fused heterocyclic compounds where the newly formed ring is appended to the pyrrole core.

Furthermore, the pyrrole ring itself can be a partner in cycloaddition reactions. While the aromaticity of the pyrrole ring reduces its reactivity in Diels-Alder reactions, appropriately activated pyrroles can participate in [4+2] cycloadditions, leading to the formation of bicyclic systems. The ethyl group on the nitrogen atom can influence the regioselectivity of these reactions.

An example of the versatility of related 3-acylpyrroles in building complex heterocycles is the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, and various aromatic aldehydes. nih.gov While not directly involving this compound, this illustrates a common strategy where a ketone functionality is a key component in a multicomponent reaction to assemble a complex heterocyclic scaffold. nih.gov

Role as an Intermediate in Multistep Organic Transformations

Beyond the synthesis of fused heterocycles, this compound serves as a crucial intermediate in various multistep organic transformations designed to produce highly functionalized molecules. The reactivity of both the acetyl group and the pyrrole ring can be sequentially or selectively exploited to introduce a range of substituents and build molecular complexity.

The acetyl group can be a handle for carbon-carbon bond formation through reactions such as the aldol (B89426) condensation, the Mannich reaction, and the Wittig reaction. These transformations allow for the introduction of diverse side chains at the 3-position of the pyrrole ring. For example, a Wittig reaction could convert the acetyl group into a substituted alkene, which could then undergo further modifications.

The pyrrole ring, being an electron-rich heterocycle, can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically at the vacant 2-, 4-, or 5-positions. The directing effect of the 1-ethyl and 3-acetyl groups will influence the regioselectivity of these substitutions. For instance, a Vilsmeier-Haack reaction on a related N-substituted pyrrole can introduce a formyl group, which can then be used in subsequent synthetic steps. nist.gov

A general strategy for the synthesis of 3-substituted pyrroles involves the use of a sterically demanding N-substituent to direct electrophilic attack to the beta-position. nist.gov While the ethyl group in this compound is not exceptionally bulky, it still influences the reactivity and regioselectivity of subsequent transformations on the pyrrole ring.

Exploration in Materials Science and Polymer Chemistry

The pyrrole nucleus is a key component in various electroactive and photoactive materials. Polypyrrole and its derivatives are well-known conducting polymers. The incorporation of specific functional groups onto the pyrrole monomer can be used to tune the electronic and physical properties of the resulting polymer.

While direct polymerization of this compound has not been extensively reported, its derivatives could be explored as monomers for functional polymers. The acetyl group could be modified to introduce polymerizable functionalities or to act as a site for post-polymerization modification. For example, the acetyl group could be converted to a vinyl group, which could then undergo radical polymerization.

Furthermore, pyrrole derivatives are used in the development of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). orgchemres.org The ability to functionalize the pyrrole ring of compounds like this compound allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their performance in electronic devices. The synthesis of dithienylethene-containing dithieno[3,2-b:2',3'-d]pyrroles, for example, highlights the use of substituted pyrroles in creating photo-switchable materials. researchgate.net

Potential in Agrochemistry and Specialty Chemical Development

Pyrrole derivatives have shown significant potential in the field of agrochemistry, with several commercial pesticides containing the pyrrole moiety. researchgate.net These compounds often exhibit insecticidal, fungicidal, or herbicidal activity. The biological activity of these compounds is highly dependent on the substitution pattern on the pyrrole ring.

The compound this compound can serve as a starting material for the synthesis of novel agrochemical candidates. The acetyl group and the pyrrole ring provide handles for the introduction of various pharmacophores and toxophores. For example, the synthesis of a series of pyrrole derivatives with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrates the utility of the pyrrole scaffold in this area. researchgate.net Although this study did not specifically use this compound, it highlights the potential for developing new pesticides from functionalized pyrroles. For instance, 2-alkyl-4-bromo-5-(trifluoromethyl)pyrrole-3-carbonitriles have been shown to have excellent fungicidal activity. mdpi.com

In the realm of specialty chemicals, the unique reactivity of this compound makes it a valuable building block for creating compounds with specific properties for various applications, including as fragrances, dyes, and photographic chemicals.

Conclusions and Future Research Trajectories

Synthesis and Reactivity Highlights of 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone

The synthesis of this compound is not extensively documented in publicly available literature, suggesting it is a compound with underexplored potential. However, its synthesis can be logically inferred from established methodologies for similar N-substituted pyrroles. A primary and highly plausible route involves the N-alkylation of the parent compound, 1-(1H-pyrrol-3-yl)ethanone. chemsynthesis.com This transformation can be achieved by treating 1-(1H-pyrrol-3-yl)ethanone with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. The base, typically a hydride like sodium hydride or a carbonate like potassium carbonate, serves to deprotonate the pyrrole (B145914) nitrogen, generating a nucleophilic anion that subsequently attacks the ethylating agent.

Alternatively, the synthesis could be approached by first preparing N-ethylpyrrole and then introducing the acetyl group at the 3-position. ontosight.ai However, the direct acylation of N-ethylpyrrole is likely to yield a mixture of 2- and 3-substituted products, with the 2-acetyl derivative often being the major product, making this route less direct for obtaining the pure 3-acetyl isomer. orgsyn.org

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing acetyl group. The acetyl group deactivates the pyrrole ring towards electrophilic substitution, directing incoming electrophiles to the C4 and C5 positions. The carbonyl group itself presents a site for various nucleophilic addition reactions. Furthermore, the methyl protons of the acetyl group are acidic and can be removed by a strong base to form an enolate, which can then participate in a range of aldol-type and other condensation reactions.

Unexplored Frontiers in Synthetic Methodologies and Chemical Transformations

While classical synthetic routes provide a foundation, modern synthetic organic chemistry offers a plethora of unexplored avenues for the synthesis and transformation of this compound.

Advanced Synthetic Approaches:

Transition-Metal Catalyzed Cross-Coupling Reactions: The pyrrole ring could be further functionalized using powerful cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. This would involve initial halogenation of the pyrrole ring, likely at the 4- or 5-position, followed by coupling with a suitable partner.

C-H Activation: Direct C-H activation and functionalization of the pyrrole ring, avoiding the need for pre-functionalized starting materials, represents a highly atom-economical and efficient approach that remains to be explored for this specific compound.

Flow Chemistry: The synthesis of this compound could be optimized for safety, efficiency, and scalability by employing continuous flow technologies.

Unexplored Chemical Transformations:

Asymmetric Reductions: The reduction of the ketone functionality to a chiral alcohol would open up possibilities for the synthesis of enantiomerically pure compounds with potential biological activity.

Heterocycle Formation: The acetyl group and the adjacent pyrrole ring positions serve as a versatile scaffold for the construction of fused heterocyclic systems, such as pyrrolopyridines or pyrrolopyrimidines, which are prevalent in medicinal chemistry.

Emerging Directions in Advanced Spectroscopic and Computational Analysis

Detailed spectroscopic and computational data for this compound are not readily found in the current body of scientific literature. However, by examining the data for its close structural analogs, 1-(1H-pyrrol-3-yl)ethanone and 1-(1-methyl-1H-pyrrol-3-yl)ethanone, we can predict the expected spectral characteristics and highlight areas for future investigation.

Spectroscopic Analysis:

It is anticipated that the 1H NMR spectrum of this compound would show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl methyl protons (a singlet), and three distinct signals for the pyrrole ring protons. The 13C NMR spectrum would similarly display resonances for the ethyl and acetyl carbons, as well as four signals for the pyrrole ring carbons. Infrared (IR) spectroscopy would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration. Mass spectrometry (MS) would provide the molecular weight and fragmentation pattern, confirming the compound's structure.

Interactive Data Table: Spectroscopic Data of Related Pyrrole Compounds

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| 1-(1H-pyrrol-3-yl)ethanone chemsynthesis.com | Data not readily available | Data not readily available | Data not readily available | 109.13 (M+) |

| 1-(1-methyl-1H-pyrrol-2-yl)ethanone nist.gov | 6.8 (t, 1H), 6.1 (dd, 1H), 6.7 (dd, 1H), 3.9 (s, 3H), 2.4 (s, 3H) | 131.9, 123.5, 115.9, 107.9, 34.9, 27.8, 189.9 (C=O) | ~1650 (C=O) | 123.15 (M+) |

| 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone nist.gov | Data not readily available | Data not readily available | Data not readily available | 137.18 (M+) |

Computational Analysis:

Density Functional Theory (DFT) and other computational methods could provide valuable insights into the molecular geometry, electronic structure, and reactivity of this compound. Such studies could predict the most stable conformation, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in various chemical reactions. Furthermore, computational modeling could be employed to predict its NMR and IR spectra, aiding in the interpretation of experimental data.

Broader Implications for Heterocyclic Chemistry and Applied Sciences

The study of this compound and its derivatives holds significant promise for advancing the fields of heterocyclic chemistry and applied sciences. Pyrrole-containing molecules are ubiquitous in nature and form the core of many pharmaceuticals, agrochemicals, and functional materials.

The functional groups present in this compound make it a versatile building block for the synthesis of more complex molecular architectures. The acetyl group can be readily transformed into a variety of other functional groups, and the pyrrole ring can be further substituted to modulate the electronic and steric properties of the molecule. This tunability makes it an attractive scaffold for the development of novel compounds with tailored properties for applications in:

Medicinal Chemistry: Many pyrrole derivatives exhibit a wide range of biological activities. The structural motif of this compound could serve as a starting point for the design and synthesis of new therapeutic agents.

Materials Science: Pyrrole-based polymers are known for their conducting properties. Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with potential applications in electronics and sensor technology.

Agrochemicals: The pyrrole scaffold is also found in a number of herbicides and insecticides. The exploration of this compound and its derivatives could lead to the discovery of new and effective crop protection agents.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation of 1-ethylpyrrole using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction temperatures are maintained at 0–5°C to minimize side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . For derivatives, multi-component reactions using ketones and amines under iodine catalysis have been reported for analogous pyrroles, achieving yields of 67–85% .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

- NMR : and NMR identify substituent environments (e.g., acetyl δ ~2.4 ppm for CH₃, pyrrole ring protons δ 6.5–7.5 ppm) .

- IR : Strong carbonyl stretch at ~1650 cm confirms the ketone group .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 151.21 for C₈H₁₁NO) .

- TLC/HPLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrole ring influence biological activity and chemical reactivity?

Substituents modulate lipophilicity, stability, and target interactions:

- 1-Ethyl group : Enhances steric hindrance, reducing metabolic degradation.

- 3-Acetyl group : Acts as a reactive site for further derivatization (e.g., condensation reactions) .

- Comparative data :

| Substituents | Key Properties | Source |

|---|---|---|

| 1-Ethyl, 3-acetyl | High reactivity for derivatization | [3, 4] |

| 7-Chloro, 1-ethyl (analog) | Binds enzymes/receptors (e.g., kinase inhibition) | [5] |

| 1,2,5-Trimethyl (analog) | Increased lipophilicity (logP ~2.1) and stability | [3] |

Q. What crystallographic challenges arise in structural determination, and how are they resolved?

Small-molecule crystallography of pyrrole derivatives often faces disorder in alkyl/aryl groups and twinned crystals . Using SHELXL (for refinement) and SHELXS (for structure solution) optimizes data handling. High-resolution (<1.0 Å) data and twin refinement algorithms improve accuracy .

Methodological and Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of pyrrole derivatives?

Contradictions often stem from:

- Substituent variations : Chloro vs. methyl groups alter target affinity (e.g., chloro derivatives show stronger enzyme inhibition) .

- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffer) affects compound solubility and activity .

- Validation : Reproduce studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and orthogonal assays (e.g., SPR for binding kinetics).

Q. What strategies optimize yield in multi-step syntheses of pyrrole-based derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.